molecular formula C11H11I B14283966 (5-Iodopent-4-YN-1-YL)benzene CAS No. 130248-71-4

(5-Iodopent-4-YN-1-YL)benzene

Cat. No.: B14283966
CAS No.: 130248-71-4
M. Wt: 270.11 g/mol
InChI Key: FBBISCTWGCSUFC-UHFFFAOYSA-N
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Description

(5-Iodopent-4-YN-1-YL)benzene is an organic compound characterized by the presence of an iodine atom attached to a pentynyl group, which is further connected to a benzene ring. This compound is of interest in organic chemistry due to its unique structure, which combines an alkyne group with an aromatic ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Iodopent-4-YN-1-YL)benzene typically involves the reaction of 5-chloro-1-pentyne with sodium iodide in acetone under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by an iodine atom . The reaction conditions are as follows:

    Reagents: 5-chloro-1-pentyne, sodium iodide

    Solvent: Acetone

    Temperature: Reflux

    Duration: 24 hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(5-Iodopent-4-YN-1-YL)benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium iodide, acetone, reflux

    Oxidation: Potassium permanganate, water, room temperature

    Reduction: Hydrogen gas, palladium on carbon, room temperature

    Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran), room temperature

Major Products Formed

    Nucleophilic Substitution: Various substituted pentynylbenzenes

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Coupling Reactions: Complex aromatic compounds

Scientific Research Applications

(5-Iodopent-4-YN-1-YL)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of (5-Iodopent-4-YN-1-YL)benzene depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In coupling reactions, the alkyne group participates in the formation of new carbon-carbon bonds, facilitated by palladium catalysts. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Iodopent-4-YN-1-YL)benzene is unique due to the presence of both an iodine atom and an alkyne group attached to a benzene ring. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

130248-71-4

Molecular Formula

C11H11I

Molecular Weight

270.11 g/mol

IUPAC Name

5-iodopent-4-ynylbenzene

InChI

InChI=1S/C11H11I/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5,9H2

InChI Key

FBBISCTWGCSUFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC#CI

Origin of Product

United States

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